molecular formula C17H21NO3S B226394 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine

Cat. No. B226394
M. Wt: 319.4 g/mol
InChI Key: VOPYZRHPPIZGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MNPA is a piperidine derivative that has a sulfonamide group attached to a naphthalene ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is not fully understood, but it is believed to involve the inhibition of various enzymes, as mentioned earlier. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to bind to the active site of carbonic anhydrase and acetylcholinesterase, preventing the normal functioning of these enzymes. This inhibition can lead to a decrease in the production of certain substances, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to possess various biochemical and physiological effects. In animal studies, 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to possess anticonvulsant and analgesic properties, as mentioned earlier. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has also been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is its potential as a new drug candidate for the treatment of various diseases. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been shown to possess various properties that make it a promising candidate for the development of new drugs. However, one of the limitations of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is its potential toxicity. Further studies are needed to fully understand the toxicity profile of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine and its potential side effects.

Future Directions

There are several future directions for the study of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine. One potential direction is the development of new drugs based on the structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine. Researchers can use the structure of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine as a starting point to develop new compounds with improved properties. Another potential direction is the study of the toxicity profile of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine and its potential side effects. Further studies are needed to fully understand the safety profile of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine before it can be used as a new drug candidate. Additionally, the study of the mechanism of action of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine can provide valuable insights into the functioning of various enzymes and their potential as drug targets.

Synthesis Methods

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methoxy-2-naphthalenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials or reagents, but the overall process remains similar.

Scientific Research Applications

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has been studied extensively for its potential use in medicinal chemistry. One of the main applications of 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine is as a potential inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. 1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine has also been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.

properties

Product Name

1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C17H21NO3S/c1-13-7-9-18(10-8-13)22(19,20)17-6-4-14-11-16(21-2)5-3-15(14)12-17/h3-6,11-13H,7-10H2,1-2H3

InChI Key

VOPYZRHPPIZGBI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.